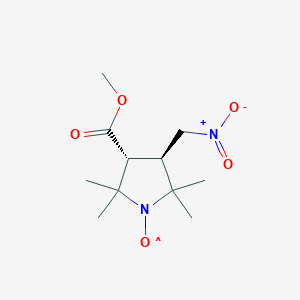

trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl: is a stable nitroxide radical compound. It is known for its unique chemical structure, which includes a pyrrolidine ring substituted with methoxycarbonyl, nitromethyl, and tetramethyl groups. This compound is often used in various scientific research applications due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Substituents: The methoxycarbonyl, nitromethyl, and tetramethyl groups are introduced through a series of substitution reactions.

Oxidation: The final step involves the oxidation of the pyrrolidine ring to form the nitroxide radical.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Batch Reactors: Used for small to medium-scale production.

Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the nitroxide radical to its corresponding hydroxylamine using reducing agents like sodium borohydride.

Substitution: The methoxycarbonyl and nitromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products:

Oxidation Products: Formation of oxo derivatives.

Reduction Products: Conversion to hydroxylamine derivatives.

Substitution Products: Various substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Radical Chemistry

One of the primary applications of this compound is in the study of radical reactions. It serves as a stable nitroxide radical that can be used to investigate radical mechanisms in organic reactions. Its stability allows researchers to explore reaction pathways and mechanisms involving free radicals without rapid decomposition.

Antioxidant Studies

Due to its radical nature, trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl is utilized in antioxidant research. It can act as a model compound to study the behavior of antioxidants in biological systems and their effectiveness in scavenging free radicals.

Biochemical Applications

The compound has been investigated for its potential use in biochemical assays. For example, it can be employed to study the effects of oxidative stress on cellular components by acting as a radical trap. This application is particularly relevant in cancer research and studies related to neurodegenerative diseases.

Material Science

In material science, this compound is explored for its potential use in developing new materials with unique electronic properties due to its radical character. Such materials could have applications in organic electronics and photonics.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of this compound by measuring its ability to scavenge free radicals in vitro. The results indicated that the compound effectively reduced oxidative stress markers in cell cultures exposed to harmful oxidants.

Case Study 2: Radical Mechanism Exploration

In another research effort, this compound was utilized to elucidate mechanisms of radical reactions involving alkene oxidation. The findings contributed to a better understanding of how nitroxide radicals can influence reaction rates and selectivity in organic transformations.

Mécanisme D'action

The mechanism of action of trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl involves its ability to act as a stable radical. The nitroxide radical can interact with various molecular targets, including:

Proteins: Modifying protein structures and functions.

Nucleic Acids: Affecting DNA and RNA stability and interactions.

Reactive Oxygen Species (ROS): Scavenging ROS and reducing oxidative stress.

Comparaison Avec Des Composés Similaires

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical used in similar applications.

4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with enhanced reactivity.

3-Carboxy-PROXYL: A carboxylated nitroxide radical with different solubility properties.

Uniqueness:

Structural Features: The presence of methoxycarbonyl and nitromethyl groups provides unique reactivity and stability.

Applications: Its specific structure makes it suitable for specialized applications in spin labeling and catalysis.

Activité Biologique

trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl (CAS No. 119580-75-5) is a compound of interest due to its potential biological activities. This article summarizes the existing research on its biological properties, including its synthesis, stability, and applications in various fields.

- Molecular Formula : C11H19N2O5

- Molecular Weight : 259.28 g/mol

- Melting Point : 116-118°C

- Solubility : Slightly soluble in chloroform and methanol .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its use as a spin label in biophysical studies. Nitroxide radicals like this compound are stable and can be used to study molecular dynamics and interactions in biological systems.

Antioxidant Properties

Nitroxides are known for their antioxidant capabilities. They can scavenge free radicals and protect cells from oxidative stress. The stability of the nitroxide radical allows it to function effectively in biological systems .

Synthesis and Stability

A study published in 2021 detailed a method for synthesizing various nitroxide derivatives, including those similar to this compound. The synthesis involved straightforward procedures yielding high purity and stability under physiological conditions .

Application in Biophysical Studies

Stable free radicals like this compound are utilized as molecular probes in magnetic resonance spectroscopy. These compounds can provide insights into molecular interactions and dynamics within cells .

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Stability |

|---|---|---|---|

| This compound | Limited data available | High | Stable |

| 3-Carboxy-Proxyl | Effective | High | Moderate |

| 2,2,5,5-Tetraethylpyrrolidine-N-Oxyl | Effective | High | High |

Propriétés

InChI |

InChI=1S/C11H19N2O5/c1-10(2)7(6-12(15)16)8(9(14)18-5)11(3,4)13(10)17/h7-8H,6H2,1-5H3/t7-,8+/m1/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXMQWQHWAPHJD-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C(N1[O])(C)C)C(=O)OC)C[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C(N1[O])(C)C)C(=O)OC)C[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.